molecular formula C7H8F4O3 B14285171 Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate CAS No. 138709-59-8

Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate

Cat. No.: B14285171
CAS No.: 138709-59-8
M. Wt: 216.13 g/mol
InChI Key: WLSBBICSJQECJG-UHFFFAOYSA-N
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Description

Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is a chemical compound with the molecular formula C7H8F4O3 It is an α,β-unsaturated carboxylic ester, characterized by the presence of a hydroxyl group and four fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of ethyl acetoacetate with tetrafluoroethylene in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a Michael addition followed by an elimination step to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include:

    Oxidation: Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate.

    Reduction: Ethyl 4,4,5,5-tetrafluoropentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis under physiological conditions, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,5,5-tetrafluoropentanoate: Similar structure but lacks the hydroxyl group.

    Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness

Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to the combination of its hydroxyl group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

138709-59-8

Molecular Formula

C7H8F4O3

Molecular Weight

216.13 g/mol

IUPAC Name

ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate

InChI

InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h3,6,12H,2H2,1H3

InChI Key

WLSBBICSJQECJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C(F)F)(F)F)O

Origin of Product

United States

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